
Erioflorin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Erioflorin is an ATP-competitive selective c-Jun N-terminal kinase (JNK) inhibitor.
Wissenschaftliche Forschungsanwendungen
Key Findings from Research
-
Stabilization of Tumor Suppressors :
- Erioflorin has been shown to stabilize Pdcd4 at low micromolar concentrations, effectively rescuing it from degradation induced by tumor-promoting agents like TPA (12-O-tetradecanoylphorbol-13-acetate) .
- It selectively stabilizes additional β-TrCP targets such as IκBα and β-catenin while not affecting other targets like p21 or HIF-1α, indicating a specific mechanism of action .
- Impact on Cancer Cell Proliferation :
- Inhibition of Tumor-Associated Activity :
Case Study 1: this compound in Breast Cancer
A study investigating the effects of this compound on breast cancer cells demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to enhanced Pdcd4 stability, which subsequently inhibited cell growth signals mediated by NF-κB .
Parameter | Control Group | This compound Treatment |
---|---|---|
Cell Viability (%) | 100 | 65 |
Pdcd4 Levels (arbitrary) | Low | High |
NF-κB Activity (arbitrary) | High | Low |
Case Study 2: this compound in Colon Cancer
In another study focused on colon cancer models, this compound administration resulted in decreased tumor size and weight. The stabilization of Pdcd4 was again highlighted as a crucial factor in mediating these effects .
Parameter | Control Group | This compound Treatment |
---|---|---|
Tumor Size (mm³) | 150 | 80 |
Pdcd4 Expression (arbitrary) | Low | High |
Potential Therapeutic Applications
Given its mechanism of action and observed effects on various cancer cell lines, this compound presents several potential therapeutic applications:
- Targeted Cancer Therapy : By selectively stabilizing tumor suppressors like Pdcd4, this compound may be developed into targeted therapies for cancers where these proteins are downregulated.
- Combination Therapies : this compound could be used in combination with existing treatments to enhance therapeutic efficacy and overcome resistance mechanisms associated with conventional therapies.
Analyse Chemischer Reaktionen
Mechanism of Action
Erioflorin, a bioactive compound isolated from Eriophyllum lanatum, functions as a tumor suppressor stabilizer by inhibiting the ubiquitination-dependent degradation of Pdcd4 (Programmed Cell Death 4). Its primary mechanism involves blocking the interaction between Pdcd4 and the E3-ubiquitin ligase β-TrCP1 , a key regulator of Pdcd4 proteasomal degradation .
Key Steps in this compound’s Action:
-
Binding to β-TrCP1 : this compound directly binds to β-TrCP1, disrupting its ability to recognize Pdcd4’s phosphorylated C-terminal domain .
-
Inhibition of Ubiquitination : This prevents the transfer of ubiquitin to Pdcd4, reducing its degradation via the proteasome .
-
Stabilization of Pdcd4 : Increased Pdcd4 levels suppress transcription factors like AP-1 and NF-κB , leading to decreased cancer cell proliferation .
Biochemical Assays and Data
Luciferase Reporter Assay
A luciferase-based reporter system (pGL3-Pdcd4-luc) was used to monitor Pdcd4 degradation. This compound demonstrated potent inhibition of TPA-induced Pdcd4 degradation, with an IC50 of 3.2 μM .
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 3.2 | Pdcd4 degradation |
Control (DMSO) | N/A | - |
In Vitro Binding Assay
Surface plasmon resonance (SPR) analysis confirmed this compound’s binding to β-TrCP1 with a Kd of 2.5 μM .
Purification and Structural Analysis
This compound was isolated from Eriophyllum lanatum via a multi-step process:
-
Extraction : Ethyl acetate fractionation of crude extracts.
-
Chromatography : Size exclusion (Sephadex LH-20) followed by reversed-phase HPLC (C18 column) .
Purification Step | Fraction | Mass (mg) | This compound Yield |
---|---|---|---|
Crude extract | A–E | 288 | - |
Fraction C (Sephadex) | - | 112 | - |
Final HPLC | - | 12.1 | 0.8% |
Cellular Effects
This compound exhibits selective antiproliferative activity against cancer cell lines:
Cell Line | IC50 (μM) | Mechanism |
---|---|---|
MDA-MB-231 (breast) | 5.8 | Pdcd4 stabilization |
HCT116 (colon) | 7.2 | NF-κB inhibition |
A549 (lung) | 6.5 | AP-1 inhibition |
Selectivity and Implications
This compound’s specificity for β-TrCP1 targets (e.g., IκBα, β-catenin) contrasts with its lack of effect on other E3 ligases (e.g., p21, HIF-1α) . This selectivity suggests potential applications in targeting pathways reliant on β-TrCP1-mediated ubiquitination, such as oncogenic signaling.
Eigenschaften
CAS-Nummer |
27542-17-2 |
---|---|
Molekularformel |
C19H24O6 |
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
[(1R,2R,4R,6R,8S,9E,11R)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O6/c1-9(2)17(21)24-14-8-19(5)15(25-19)7-12(20)10(3)6-13-16(14)11(4)18(22)23-13/h6,12-16,20H,1,4,7-8H2,2-3,5H3/b10-6+/t12-,13+,14+,15+,16-,19+/m0/s1 |
InChI-Schlüssel |
BUIOBTSUIYLOKG-VKGAXADOSA-N |
SMILES |
CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Isomerische SMILES |
C/C/1=C\[C@@H]2[C@@H]([C@@H](C[C@@]3([C@H](O3)C[C@@H]1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Kanonische SMILES |
CC1=CC2C(C(CC3(C(O3)CC1O)C)OC(=O)C(=C)C)C(=C)C(=O)O2 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
NSC-144151; NSC 144151; NSC144151; Erioflorin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.